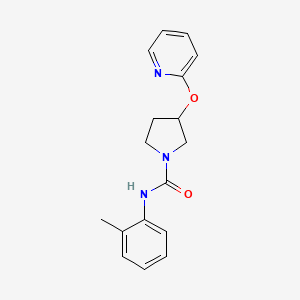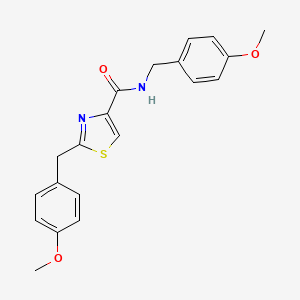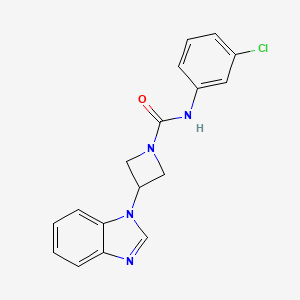
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with basic aromatic or heteroaromatic compounds. For example, the synthesis of indazole derivatives involves the condensation of isocyanato compounds with amines followed by cyclization with hydrazine hydrate . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of amination and cyclization reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction studies. These studies reveal the spatial arrangement of atoms within the molecule and can provide insight into the conformational preferences of the compound's various rings and substituents. For instance, the cyclohexane ring in a related compound adopts a chair conformation, and intramolecular hydrogen bonding can stabilize the molecular conformation . Similar analysis techniques would likely reveal the three-dimensional structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The morpholino group, for instance, is a versatile moiety that can participate in various chemical reactions, potentially leading to the formation of new bonds or the functionalization of the molecule. The triazine ring is another reactive site that can undergo substitution reactions. The specific chemical reactions that "N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide" can participate in would depend on the reactivity of these groups and the overall molecular context.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of methoxy and morpholino groups can influence the compound's solubility, boiling point, and melting point. The crystal structure analysis provides information on the solid-state properties, such as lattice parameters and conformation . The electronic properties, such as the HOMO-LUMO gap, can be calculated using density functional theory (DFT), which gives insights into the molecule's chemical reactivity and stability . The intermolecular interactions within the crystal can be explored using Hirshfeld surface analysis, which can affect the compound's solubility and melting point .
科学的研究の応用
Synthesis Methodologies
Several studies have focused on the synthesis of compounds with structural similarities, showcasing methodologies that could potentially apply to or inspire the synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide. For example, the synthesis of complex triazine derivatives through condensation reactions and cyclization processes has been reported, providing insights into the chemical synthesis of related compounds (J. Lu et al., 2021).
Crystal Structure and Characterization
Research on the crystal structure of similar compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, has been conducted to understand their molecular configuration and potential interactions at the atomic level. These studies often include detailed analyses of molecular structures through X-ray crystallography, offering a foundational understanding of how related compounds might interact with biological targets (J. Lu et al., 2021).
Biological Activity
The investigation of biological activity is a significant area of research for compounds with triazine cores. Studies have demonstrated that morpholine- and triazine-containing compounds exhibit inhibitory activity against various cancer cell lines, highlighting their potential as antiproliferative agents. For instance, some derivatives have shown significant cytotoxicity towards B16 melanoma cells, suggesting their utility in cancer research and potential therapeutic applications (G. Jin et al., 2018).
Imaging Applications
In the context of imaging for Parkinson's disease, derivatives of the compound have been synthesized for use as potential PET imaging agents. These studies underscore the compound's relevance in developing diagnostic tools for neurodegenerative diseases, showcasing its applicability beyond traditional therapeutic areas (Min Wang et al., 2017).
作用機序
Target of action
The compound contains a morpholino group and a triazine ring, which are structural features found in various bioactive compounds. For instance, some compounds with a morpholino group have been shown to interact with enzymes like monoamine oxidase . Similarly, compounds with a triazine ring have been found to interact with protein complexes like the Polycomb repressive complex 2 (PRC2) .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. If the compound were to interact with PRC2, for instance, it could affect gene expression and thereby influence various cellular processes .
特性
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-27-15-6-4-3-5-14(15)20(7-8-20)17(26)21-13-16-22-18(24-19(23-16)28-2)25-9-11-29-12-10-25/h3-6H,7-13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGDCTZGQOSHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)


![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)
![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)
![(Z)-13-acetyl-2-(2-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2517825.png)
![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)





![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)